- C-H Cyanation of 6-Ring N-Containing HeteroaromaticsChemistry - A European Journal, 2017, 23(59), 14733-14737,
Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

94413-64-6 structure
Produktname:methyl 2-cyanopyridine-4-carboxylate
methyl 2-cyanopyridine-4-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 2-cyanoisonicotinate
- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- 2-Cyano-isonicotinic acid methyl ester
- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
- methyl 2-cyanopyridine-4-carboxylate
- 6-Methoxyindole
- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
- 2-Cyano-4-carbomethoxypyridine
- ORVHMLCJEKDDAX-UHFFFAOYSA-N
- BCP09229
- 2-Cyanoisonicotinic acid methyl ester
- AB31346
- Isonicotinic acid, 2-cyano-, methyl ester (6CI)
- Methyl 2-cyano-4-pyridinecarboxylate (ACI)
- CS-W006243
- EN300-100141
- DTXSID50478210
- J-522008
- MFCD07367894
- Z1198172047
- AC-14227
- AKOS006286048
- Methyl2-cyanoisonicotinate
- SCHEMBL2224335
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- AS-18621
- 94413-64-6
- DB-079874
- SY029349
-
- MDL: MFCD07367894
- Inchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
- InChI-Schlüssel: ORVHMLCJEKDDAX-UHFFFAOYSA-N
- Lächelt: N#CC1C=C(C(OC)=O)C=CN=1
Berechnete Eigenschaften
- Genaue Masse: 162.04300
- Monoisotopenmasse: 162.042927438g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 218
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 63
- XLogP3: 0.8
Experimentelle Eigenschaften
- Dichte: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 107-109 ºC
- Siedepunkt: 296.6°C at 760 mmHg
- Flammpunkt: 133.2°C
- Brechungsindex: 1.536
- Löslichkeit: Leicht löslich (6,2 g/l) (25°C),
- Wasserteilungskoeffizient: Slightly Soluble in water (6.2 g/L) (25°C).
- PSA: 62.98000
- LogP: 0.73988
methyl 2-cyanopyridine-4-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302+H312+H332-H315-H319-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Gefahrenklasse:6.1
- Lagerzustand:Inert atmosphere,Room Temperature
methyl 2-cyanopyridine-4-carboxylate Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
methyl 2-cyanopyridine-4-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063989-25g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 25g |
¥156.00 | 2024-04-24 | |
eNovation Chemicals LLC | D409574-25g |
2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER |
94413-64-6 | 97% | 25g |
$1500 | 2023-09-04 | |
Ambeed | A171956-500g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 500g |
$414.0 | 2025-02-26 | |
Ambeed | A171956-1g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 1g |
$9.0 | 2025-02-26 | |
eNovation Chemicals LLC | D631488-100g |
2-Cyano-4-pyridine carboxylic acid Methyl ester |
94413-64-6 | 97% | 100g |
$260 | 2024-06-05 | |
Enamine | EN300-100141-25.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 25g |
$188.0 | 2023-05-01 | |
abcr | AB403420-1 g |
Methyl 2-cyanopyridine-4-carboxylate; . |
94413-64-6 | 1g |
€79.50 | 2023-04-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-20g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 20g |
409.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-25g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 25g |
767CNY | 2021-05-08 | |
Enamine | EN300-100141-10.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 10g |
$101.0 | 2023-05-01 |
methyl 2-cyanopyridine-4-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
Referenz
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium NitriteOrganic Letters, 2022, 24(34), 6341-6345,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C
1.2 3 h, 65 °C
1.2 3 h, 65 °C
Referenz
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylationsNature (London, 2023, 615(7950), 67-72,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referenz
- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Referenz
- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referenz
- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
Referenz
- Process for preparation of Topiroxostat, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
Referenz
- Preparation of Tpiroxostat crystal form I, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referenz
- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
Referenz
- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistryTetrahedron, 2016, 72(51), 8470-8478,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C
Referenz
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
Referenz
- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux
Referenz
- Method for synthesizing impurity of topiroxostat, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
Referenz
- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C
Referenz
- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C
Referenz
- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referenz
- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referenz
- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referenz
- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,
methyl 2-cyanopyridine-4-carboxylate Raw materials
- Methyl Isonicotinate N-Oxide
- pyridine-2-carbonitrile
- Methyl 2-bromoisonicotinate
- 2-cyanopyridine-4-carboxylic acid
- methyl 2-carbamoylisonicotinate
- trimethylsilanecarbonitrile
- Methyl 2-Methylisonicotinic acid
- Methyl isonicotinate
- Methyl nicotinate 1-oxide
methyl 2-cyanopyridine-4-carboxylate Preparation Products
methyl 2-cyanopyridine-4-carboxylate Verwandte Literatur
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
94413-64-6 (methyl 2-cyanopyridine-4-carboxylate) Verwandte Produkte
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate

Reinheit:99%
Menge:500g
Preis ($):552.0